molecular formula C16H18O2 B13569205 2-(3-(Benzyloxy)phenyl)propan-2-ol

2-(3-(Benzyloxy)phenyl)propan-2-ol

Cat. No.: B13569205
M. Wt: 242.31 g/mol
InChI Key: VMDVKBIHIXLFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Benzyloxy)phenyl)propan-2-ol is a tertiary alcohol featuring a benzyloxy substituent at the 3-position of the phenyl ring. This compound belongs to the benzhydrol family, which is notable for its utility in organic synthesis, particularly as intermediates in pharmaceutical manufacturing . Its structure combines a sterically hindered alcohol group with a benzyl-protected phenolic ether, which influences its reactivity and physical properties, such as solubility and stability.

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)propan-2-ol

InChI

InChI=1S/C16H18O2/c1-16(2,17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11,17H,12H2,1-2H3

InChI Key

VMDVKBIHIXLFPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-(benzyloxy)benzaldehyde, followed by acidic workup to yield the desired product . Another method includes the reduction of 2-(3-(benzyloxy)phenyl)propan-2-one using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 2-(3-(Benzyloxy)phenyl)propan-2-one.

    Reduction: 2-(3-(Benzyloxy)phenyl)propane.

    Substitution: Various halides and other substituted derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(2-Benzylphenyl)propan-2-ol
  • Structure : Benzyloxy group at the 2-position instead of 3.
  • Key Differences : The ortho-substitution introduces steric hindrance near the alcohol group, reducing nucleophilic accessibility compared to the para-substituted analog.
  • Applications : Used in anthrone synthesis and as a pharmaceutical intermediate .
  • Reactivity : Lower solubility in polar solvents due to reduced hydrogen-bonding capacity.
Compound Name CAS Number Molecular Formula Key Functional Groups Applications
2-(3-(Benzyloxy)phenyl)propan-2-ol Not provided C₁₆H₁₈O₂ Tertiary alcohol, benzyl ether Synthesis intermediate
2-(2-Benzylphenyl)propan-2-ol Not provided C₁₆H₁₈O₂ Tertiary alcohol, benzyl ether Anthrone synthesis, pharma
Functional Group Variants

a. (2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one

  • Structure: Conjugated enone system with a 3-benzyloxyphenyl group and a 2-hydroxyphenyl substituent.
  • Key Differences : The ketone group and extended conjugation enhance electrophilicity, making it reactive in Michael additions. Lacks the tertiary alcohol, reducing steric bulk .

b. 2-(3-Benzoylphenyl)propionitrile

  • Structure : Nitrile and benzoyl groups replace the alcohol and benzyloxy moieties.
  • Key Differences : Increased lipophilicity due to the benzoyl group; nitrile enhances reactivity in nucleophilic substitutions. Used as a ketoprofen impurity .
Compound Name CAS Number Molecular Formula Key Functional Groups Applications
(2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one Not provided C₂₂H₁₈O₃ Enone, benzyl ether, phenol Not specified
2-(3-Benzoylphenyl)propionitrile 42872-30-0 C₁₆H₁₃NO Nitrile, benzoyl Ketoprofen impurity
Pharmaceutical Impurities and Derivatives

a. EP Impurities (e.g., Imp. E, F)

  • Structure: Propan-2-ol derivatives with methoxyethyl or isopropylamino substituents.
  • Key Differences : Polar functional groups (e.g., methoxyethyl) improve aqueous solubility, critical for drug formulation .

b. 1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol

  • Structure : Sulfonyl and trifluoromethoxy groups enhance metabolic stability and electron-withdrawing effects.
Compound Name CAS Number Molecular Formula Key Functional Groups Applications
Imp. E (EP) 163685-38-9 C₁₅H₂₃NO₃ Methoxyethyl, isopropylamino Pharmaceutical impurity
1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol 1186107-72-1 C₁₇H₁₇F₃O₅S Sulfonyl, trifluoromethoxy Drug intermediate
Silyl-Protected and Diol Derivatives

a. (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-ol

  • Structure : Bulky silyl-protected diols.
  • Key Differences : Enhanced steric protection for sensitive hydroxyl groups, used in stereoselective synthesis .

b. 2-((Benzyloxy)methyl)propane-1,3-diol

  • Structure : Diol with a benzyloxymethyl branch.
  • Key Differences : Higher hydrophilicity due to two hydroxyl groups; similarity score 0.80 to target compound .
Compound Name CAS Number Molecular Formula Key Functional Groups Applications
(S)-1-(Benzyloxy)-3-(3,4-bis((TBDMS)oxy)phenyl)propan-2-ol Not provided C₂₉H₄₆O₄Si₂ Silyl ether, diol Protected intermediate
2-((Benzyloxy)methyl)propane-1,3-diol 4541-15-5 C₁₁H₁₆O₃ Diol, benzyl ether Not specified

Key Research Findings

Steric Effects : The 3-benzyloxy substitution in the target compound reduces steric hindrance compared to its 2-substituted isomer, enhancing its utility in reactions requiring nucleophilic alcohol groups .

Pharmaceutical Relevance : Structural analogs with polar substituents (e.g., methoxyethyl in Imp. E) exhibit improved pharmacokinetic profiles, underscoring the role of functional groups in drug design .

Reactivity Trends : Nitrile-containing derivatives (e.g., 2-(3-benzoylphenyl)propionitrile) demonstrate higher electrophilicity, favoring applications in cross-coupling reactions .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-(Benzyloxy)phenyl)propan-2-ol, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or hydroxylation of a pre-functionalized aromatic precursor. Key steps include:
  • Benzyloxy Group Introduction : Protection of the phenolic hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Propan-2-ol Formation : Grignard reaction with methyl magnesium bromide on a ketone intermediate (e.g., 3-(benzyloxy)acetophenone) followed by acid quenching .
    Critical conditions: Anhydrous solvents, controlled temperature (0–5°C for Grignard step), and inert atmosphere (N₂/Ar) to prevent side reactions. Purity is verified via HPLC or GC (>95% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Aromatic protons (δ 6.8–7.5 ppm, multiplet) and benzyloxy CH₂ (δ 4.9–5.1 ppm) confirm substitution patterns.
  • Hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) and geminal methyl groups (δ 1.2–1.4 ppm) on propan-2-ol .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 244.28 [M+H]⁺ and fragmentation patterns (e.g., loss of benzyloxy group at m/z 152) .
  • FT-IR : O-H stretch (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-O-C (~1250 cm⁻¹) .

Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

  • Methodological Answer :
  • PPE : EN 374-certified nitrile gloves, chemical-resistant lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF) .
  • Waste Disposal : Segregate halogenated waste (if intermediates are halogenated) and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can retrosynthetic analysis and computational tools be applied to optimize the synthesis of this compound, considering its benzyloxy and hydroxyl groups?

  • Methodological Answer :
  • Retrosynthetic Planning : AI-driven tools (e.g., Reaxys/Pistachio databases) identify viable precursors like 3-(benzyloxy)phenyl magnesium bromide and acetone. Route feasibility is assessed via in silico reaction scoring (e.g., plausibility >0.9) .
  • DFT Calculations : Predict steric hindrance at the hydroxyl group to optimize reaction kinetics. For example, substituent effects on the benzyloxy group’s electron-donating capacity alter electrophilic aromatic substitution rates .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives with different substituents?

  • Methodological Answer :
  • Systematic SAR Studies : Compare derivatives (e.g., halogenated or trifluoromethyl analogs) to isolate substituent effects. For instance, electron-withdrawing groups (e.g., -CF₃) reduce nucleophilicity of the hydroxyl group, altering esterification kinetics .
  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., solvent polarity, catalyst loading) to identify variables causing discrepancies .

Q. How do computational methods like DFT aid in predicting the stability and reactivity of this compound, and what parameters are critical for accurate modeling?

  • Methodological Answer :
  • Conformational Analysis : DFT (B3LYP/6-31G*) identifies low-energy conformers where the benzyloxy group is orthogonal to the phenyl ring, minimizing steric clash .
  • Reactivity Descriptors : Fukui indices predict electrophilic/nucleophilic sites; the hydroxyl oxygen has high nucleophilicity (ƒ⁻ ≈ 0.12), making it prone to oxidation .
  • Solvent Effects : COSMO-RS simulations model solvation free energy in polar aprotic solvents (e.g., acetonitrile ΔG_solv ≈ -15 kcal/mol) to optimize reaction media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.